![molecular formula C11H12BrNO B2889908 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1430563-79-3](/img/structure/B2889908.png)
5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, is an organic compound with a unique chemical structure. It is an aromatic heterocyclic compound that contains a six-membered ring with two nitrogen atoms and two oxygen atoms. It is an important building block for many synthetic organic compounds, and has been widely studied for its diverse biological activities.
Applications De Recherche Scientifique
Novel Chelating Ligands Synthesis
Research indicates the utility of derivatives similar to "5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one" in synthesizing novel chelating ligands. For instance, the Friedländer condensation of related compounds with enolizable ketones has been shown to afford bidentate and tridentate bromoquinoline derivatives. These derivatives have applications in forming biquinolines or alkynyl derivatives under specific conditions, with notable optical properties such as high emission quantum yields, indicating potential applications in materials science and photonics (Hu, Zhang, & Thummel, 2003).
Prodrug Development for Targeted Drug Delivery
Another area of application involves the development of prodrug systems for targeted drug delivery to hypoxic tissues. A study demonstrated the efficient reaction of a related compound with 5-bromoisoquinolin-1-one to release the latter under biomimetic reduction. This showcases the potential of using such compounds in creating prodrug systems that can selectively deliver drugs to specific tissues or cells, enhancing the efficacy and safety of treatments (Parveen, Naughton, Whish, & Threadgill, 1999).
Ligand Binding and Selectivity Studies
The compound and its analogs have been explored for their binding affinity and selectivity towards σ receptors, a class of proteins relevant in various neurological processes. One study revealed that structural modifications in the amine portion of substituted aminobutyl-benzamides, closely related to "5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one," affect their binding to σ1 and σ2 receptors. Such research contributes to our understanding of receptor-ligand interactions and the development of selective ligands for therapeutic purposes (Fan, Lever, & Lever, 2011).
Antitumor Activity
Compounds structurally related to "5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one" have been synthesized and evaluated for their antineoplastic activity. Such studies have identified derivatives with promising activity against L1210 leukemia in mice, highlighting the potential of these compounds in cancer therapy research (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthesis of Ligands for σ Receptors
Further research into the synthesis and evaluation of tetrahydroisoquinolinyl benzamides, closely related to the core structure of "5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one," for ligands binding σ receptors, underscores the significance of these compounds in developing therapeutics targeting the σ receptors, which play roles in several neurological disorders (Xu, Lever, & Lever, 2007).
Propriétés
IUPAC Name |
5-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)7-4-3-5-8(12)9(7)11/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKNWXSKRWBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.